BenchChemオンラインストアへようこそ!

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide

Chemical Biology Fragment-Based Drug Discovery Covalent Probe Design

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide (CAS 1119449-65-8) is a synthetic small molecule (C₁₂H₁₂ClN₃O₃, MW 281.69 g/mol) supplied as part of the Sigma-Aldrich AldrichCPR collection of unique chemicals for early discovery research. It features a 1,2,4-oxadiazole core substituted with a reactive chloromethyl group at the 5-position and a 4-methoxy-N-methylbenzamide moiety at the 3-position, yielding a compact, fragment-like chemotype with a calculated LogP of 1.41–1.84 and topological polar surface area (TPSA) of 77.25 Ų.

Molecular Formula C12H12ClN3O3
Molecular Weight 281.69 g/mol
CAS No. 1119449-65-8
Cat. No. B1328955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide
CAS1119449-65-8
Molecular FormulaC12H12ClN3O3
Molecular Weight281.69 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)CCl
InChIInChI=1S/C12H12ClN3O3/c1-14-12(17)7-3-4-9(18-2)8(5-7)11-15-10(6-13)19-16-11/h3-5H,6H2,1-2H3,(H,14,17)
InChIKeyMDCNSTWJLSWFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide (CAS 1119449-65-8): Procurement-Grade Characterization


3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide (CAS 1119449-65-8) is a synthetic small molecule (C₁₂H₁₂ClN₃O₃, MW 281.69 g/mol) supplied as part of the Sigma-Aldrich AldrichCPR collection of unique chemicals for early discovery research . It features a 1,2,4-oxadiazole core substituted with a reactive chloromethyl group at the 5-position and a 4-methoxy-N-methylbenzamide moiety at the 3-position, yielding a compact, fragment-like chemotype with a calculated LogP of 1.41–1.84 and topological polar surface area (TPSA) of 77.25 Ų . This profile positions the compound as a potential starting point for medicinal chemistry campaigns targeting enzyme active sites, with the chloromethyl group providing a synthetic handle for further diversification.

Why Generic 1,2,4-Oxadiazole Benzamides Cannot Substitute for 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide in Research Sourcing


Despite sharing the 1,2,4-oxadiazole benzamide scaffold with compounds such as TMP269 (a class IIa HDAC inhibitor) or the N-cyclopropyl and N-propyl analogues available in the AldrichCPR collection, 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide cannot be interchanged without altering key physicochemical and reactivity parameters . The chloromethyl substituent at the oxadiazole 5-position provides a synthetic handle for nucleophilic substitution or biotin/fluorophore conjugation that is absent in the trifluoromethyl-bearing TMP269 series [1]. Additionally, the N-methyl amide terminus yields a hydrogen-bond donor count (HBD = 1) and LogP (1.4–1.8) that are distinct from bulkier N-alkyl congeners, influencing solubility and membrane permeability in ways that cannot be assumed to be equivalent without direct comparative data .

Quantitative Differentiation Guide for 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide vs. Closest Structural Analogs


Chloromethyl Reactivity Handle: Differentiation from Trifluoromethyl and Methyl Oxadiazole Analogues

The 5-chloromethyl group of the target compound enables nucleophilic displacement (e.g., with thiols, amines, or azide), a reactivity feature not shared by the corresponding 5-trifluoromethyl or 5-methyl 1,2,4-oxadiazole analogues . In the sirtuin-2 inhibitor series reported by Colcerasa et al. (2024), 1,2,4-oxadiazoles bearing a chloromethyl substituent retain the ability for further derivatization while maintaining enzyme inhibitory activity, whereas the trifluoromethylated analogue TMP269 (IC₅₀ HDAC4 = 157 nM, HDAC5 = 97 nM, HDAC7 = 43 nM) acts as a biologically active but synthetically inert end-point ligand [1][2].

Chemical Biology Fragment-Based Drug Discovery Covalent Probe Design

Calculated LogP and Molecular Size Differentiation from N-Propyl and N-Cyclopropyl Analogues

The N-methyl amide terminus of the target compound results in a lower calculated lipophilicity (Chemsrc LogP = 1.41; Chemscene ACD/LogP = 1.84) compared with the N-propyl analogue (ChemSpider ACD/LogP = 2.47) . Molecular weight is reduced by 28 Da (281.69 vs. 309.75 g/mol), and the number of freely rotatable bonds decreases from 6 (N-propyl) to 4 (N-methyl), indicating a more constrained and potentially more ligand-efficient scaffold .

Physicochemical Profiling Drug-Likeness Library Design

Hydrogen-Bond Donor Profile and Selectivity Implications vs. N-Cyclohexylmethyl Des-Methoxy Analog

The target compound presents one hydrogen-bond donor (amide NH) and five acceptor sites, whereas the des-methoxy N-cyclohexylmethyl analogue (CAS 1119450-84-8) introduces a larger hydrophobic substituent while retaining a single HBD . In the sirtuin-2 inhibitor series, the presence of a 4-methoxy group on the benzamide ring contributes to hydrogen-bond interactions within the enzyme active site, as evidenced by crystal structures of related oxadiazole-based inhibitors bound to human Sirt2 [1].

Kinase Selectivity Sirtuin Inhibition Binding Mode Analysis

Supply-Mode Differentiation: AldrichCPR Unique Chemical Collection Status

This compound is supplied exclusively through the Sigma-Aldrich AldrichCPR program, which offers unique, non-catalogued chemicals to early discovery researchers . Sigma-Aldrich explicitly states that it does not collect analytical data for AldrichCPR products, placing the burden of identity and purity verification on the buyer . This distinguishes it from mainstream catalog compounds such as TMP269 (available from multiple suppliers with certificate of analysis) and the N-cyclopropyl analogue (available through the same AldrichCPR model but with potentially different batch homogeneity) .

Sourcing Reliability Intellectual Property Early Discovery

Regioisomeric Purity: 1,2,4-Oxadiazole 3,5-Substitution Pattern Certainty

The target compound bears the benzamide moiety at the oxadiazole 3-position and the chloromethyl at the 5-position, a connectivity confirmed by InChI and SMILES strings from multiple vendors . The regioisomer 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide (CAS 2279124-08-0) relocates the benzamide attachment to the 4-position of a phenyl ring rather than the 3-position, yielding a distinctly different shape and electronic distribution [1].

Chemical Integrity Regioisomer Differentiation Synthetic Intermediate

Optimal Application Scenarios for 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide in Scientific Procurement


Fragment-Based Screening Library Expansion with a Derivatizable Oxadiazole Core

With MW < 282 Da, LogP ≤ 1.84, and a reactive chloromethyl handle, this compound is well-suited for fragment-based drug discovery (FBDD) campaigns targeting sirtuins, HDACs, or other enzymes with hydrophobic active sites . The chloromethyl group permits post-screening diversification via nucleophilic substitution, enabling rapid exploration of binding-pocket sub-sites without resynthesis of the entire core .

Covalent Probe Development Using the Chloromethyl Electrophile

The electrophilic chloromethyl substituent can be exploited to generate covalent probes or activity-based protein profiling (ABPP) reagents. In contrast to the non-reactive trifluoromethyl analogue TMP269, this compound provides a built-in warhead for irreversible target engagement studies, subject to experimental validation of selectivity [1].

Comparative Structure-Activity Relationship (SAR) Studies on N-Alkyl Substitution

Direct side-by-side evaluation of this N-methyl analogue against the N-cyclopropyl (CAS 1119452-11-7) and N-propyl (CAS 1119450-86-0) congeners enables systematic mapping of the amide substituent's impact on potency, selectivity, and metabolic stability within the 1,2,4-oxadiazole benzamide chemotype .

Regioisomer-Controlled Chemical Biology for Oxadiazole Pharmacophore Validation

Sourcing the 3,5-substituted oxadiazole regioisomer is critical for experiments that correlate biological activity with the specific spatial arrangement of the benzamide and chloromethyl groups. The regioisomeric 4-substituted analogue (CAS 2279124-08-0) should be used as a negative control to confirm that observed activity derives from the intended pharmacophore geometry [2].

Quote Request

Request a Quote for 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.